N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound with a unique structure that combines a triazolopyrimidine core with a methoxyphenyl group
Mechanism of Action
Target of Action
It’s known that triazole and pyrimidine derivatives can bind to a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Compounds containing triazole and pyrimidine moieties are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
It’s known that triazole and pyrimidine derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
It’s known that triazole and pyrimidine derivatives can have various biological effects, including antiviral, anti-inflammatory, anticancer, and more .
Biochemical Analysis
Cellular Effects
Related triazolopyrimidines have been shown to exhibit antitumor activities , suggesting that this compound may also influence cell function and cellular processes.
Molecular Mechanism
Given its structural similarity to other triazolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a substitution reaction, often using a suitable halide derivative and a base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3-methoxyphenyl
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-20-14-12(18-19-20)13(16-9-17-14)15-7-6-10-4-3-5-11(8-10)21-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYXCPVWPNLAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.